molecular formula C13H17N3O B11649139 1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide

1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide

Cat. No.: B11649139
M. Wt: 231.29 g/mol
InChI Key: GKDBNUZCHOBWAW-UHFFFAOYSA-N
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Description

1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide is a chemical compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of formic acid, iron powder, and ammonium chloride as additives can reduce the nitro group and effect imidazole cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-ethyl-N,N,2-trimethylbenzimidazole-5-carboxamide

InChI

InChI=1S/C13H17N3O/c1-5-16-9(2)14-11-8-10(6-7-12(11)16)13(17)15(3)4/h6-8H,5H2,1-4H3

InChI Key

GKDBNUZCHOBWAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N(C)C)C

Origin of Product

United States

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